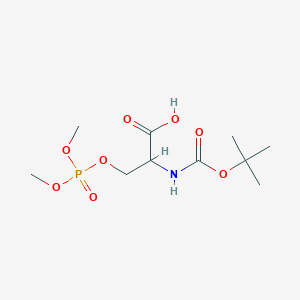

Boc-ser(PO3ME2)-OH

Description

Structure

3D Structure

Properties

IUPAC Name |

3-dimethoxyphosphoryloxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20NO8P/c1-10(2,3)19-9(14)11-7(8(12)13)6-18-20(15,16-4)17-5/h7H,6H2,1-5H3,(H,11,14)(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXAHQDUCEZPJRG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(COP(=O)(OC)OC)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20NO8P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Boc Ser Po3me2 Oh and Analogues

Precursor Amino Acid Protection Strategies

The synthesis of Boc-Ser(PO3Me2)-OH begins with the strategic protection of the precursor amino acid, L-serine. This is a critical phase to ensure that subsequent reactions occur selectively at the desired functional group. The two primary sites requiring protection are the alpha-amino group and the carboxyl group.

N-alpha Protection (Boc group)

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for the α-amino function in peptide synthesis. orgsyn.org Its introduction is a standard and efficient procedure. The protection of L-serine is typically achieved by reacting it with di-tert-butyl dicarbonate (B1257347) ((Boc)2O) in a mixed solvent system, often involving an aqueous solution with a base like sodium hydroxide (B78521) and an organic solvent such as dioxane. orgsyn.org The base facilitates the deprotonation of the amino group, enhancing its nucleophilicity to attack the carbonyl carbon of the (Boc)2O reagent. This reaction yields N-Boc-L-serine, a stable intermediate that can be carried forward to the next step. orgsyn.org

Carboxyl Group Protection

Following the N-alpha protection, the carboxyl group of N-Boc-L-serine must be protected to prevent it from participating in unwanted side reactions during the phosphorylation of the hydroxyl group. acs.org This is commonly achieved by converting the carboxylic acid into an ester, such as a methyl or benzyl (B1604629) ester. orgsyn.orgucl.ac.uk For the synthesis of the methyl ester, N-Boc-L-serine is treated with a base, like potassium carbonate, in a solvent such as dimethylformamide (DMF), followed by the addition of an alkylating agent, typically methyl iodide. orgsyn.org This process results in the formation of N-Boc-L-serine methyl ester, a key precursor for the subsequent phosphorylation step. orgsyn.orgmedchemexpress.com

O-Phosphorylation of Serine Hydroxyl Group

The central step in the synthesis is the introduction of the dimethyl phosphate (B84403) group onto the hydroxyl side chain of the protected serine precursor. This is accomplished through direct phosphorylation methods.

Direct Phosphorylation Methods

Direct phosphorylation involves the reaction of the protected serine derivative, such as N-Boc-L-serine methyl ester, with a suitable phosphorylating agent. Two principal methods have proven effective for this transformation. acs.orgpublish.csiro.au

One established method for the O-phosphorylation of the serine hydroxyl group is the use of a dialkyl phosphorochloridate. publish.csiro.auresearchgate.net In the context of synthesizing Boc-Ser(PO3Me2)-OH, dimethyl phosphorochloridate would be the reagent of choice. The reaction is typically performed in the presence of a base, such as pyridine (B92270), which acts as both a solvent and an acid scavenger. publish.csiro.au The protected serine derivative is dissolved in pyridine, and the phosphorochloridate reagent is added, leading to the formation of the desired phosphate triester. This approach, while effective, requires careful handling of the moisture-sensitive and reactive phosphorochloridate reagent.

Table 1: Representative Reaction using Dialkyl Phosphorochloridate

| Step | Description | Reagents & Conditions | Purpose |

| 1 | Phosphorylation | N-Boc-Serine Ester, Dimethyl phosphorochloridate, Pyridine | To introduce the dimethyl phosphate group onto the serine hydroxyl side chain. publish.csiro.au |

| 2 | Work-up | Aqueous acid wash, Extraction with organic solvent | To remove pyridine and other water-soluble impurities. |

| 3 | Purification | Chromatography | To isolate the pure protected phosphoserine derivative. |

A more efficient and widely adopted alternative is the "phosphite-triester" method. acs.orgpublish.csiro.au This approach involves two sequential steps: the formation of a phosphite (B83602) triester intermediate followed by its oxidation to the more stable phosphate triester. The reaction employs a dialkyl N,N-diethylphosphoramidite, such as dimethyl N,N-diethylphosphoramidite, as the phosphorylating agent. biorxiv.org This reagent is activated by a weak acid, most commonly 1H-tetrazole. acs.orgpublish.csiro.au The activated phosphoramidite (B1245037) reacts with the hydroxyl group of the protected serine to form a phosphite triester. This intermediate is not isolated but is immediately oxidized in situ. A common oxidizing agent for this purpose is meta-chloroperoxybenzoic acid (m-CPBA). publish.csiro.au This two-step, one-pot procedure is generally high-yielding and avoids the use of more corrosive phosphorochloridates. acs.org Following the successful phosphorylation, the carboxyl protecting group (e.g., methyl ester) is selectively removed, typically via saponification, to yield the final product, Boc-Ser(PO3Me2)-OH.

Table 2: Representative Reaction using Dialkyl N,N-Diethylphosphoramidite

| Step | Description | Reagents & Conditions | Purpose |

| 1 | Phosphite Triester Formation | N-Boc-Serine Ester, Dimethyl N,N-diethylphosphoramidite, 1H-tetrazole | To form the intermediate phosphite triester on the serine hydroxyl group. acs.orgpublish.csiro.au |

| 2 | Oxidation | meta-chloroperoxybenzoic acid (m-CPBA) | To convert the unstable phosphite triester to the stable phosphate triester. publish.csiro.au |

| 3 | Work-up & Purification | Aqueous wash, Extraction, Chromatography | To isolate the pure protected phosphoserine derivative. |

| 4 | Carboxyl Deprotection | Base (e.g., NaOH) | To hydrolyze the ester and yield the final carboxylic acid product. |

Utilization of Dialkyl Phosphorochloridates

Optimization of Reaction Conditions and Reagent Equivalents

The efficient synthesis of Boc-Ser(PO3Me2)-OH and its analogues relies on the careful optimization of reaction conditions and the stoichiometry of the reagents. A common strategy involves the phosphorylation of the hydroxyl group of an N-Boc protected serine derivative.

One established method for the phosphorylation of the serine hydroxyl group is the use of dialkyl N,N-diethylphosphoramidite in the presence of an activator like 1H-tetrazole, followed by an oxidation step. For instance, the phosphorylation of N-Boc-L-serine benzyl ester (Boc-Ser-OBzl) can be achieved using di-t-butyl N,N-diethylphosphoramidite or dibenzyl N,N-diethylphosphoramidite, which are known to be highly reactive reagents for this purpose. researchgate.net The choice of phosphoramidite reagent and the subsequent deprotection steps are crucial for the final yield and purity of the desired product.

Another approach involves the use of a phosphorochloridate, such as diphenyl or dialkyl phosphorochloridate, in the presence of a base like pyridine. researchgate.net This method, while effective, requires careful control of the reaction conditions to avoid side reactions.

The optimization of these reactions often involves a detailed study of various parameters as outlined in the table below.

Table 1: Key Parameters for Optimization of Boc-Ser(PO3Me2)-OH Synthesis

| Parameter | Considerations for Optimization | Potential Impact on Reaction |

|---|---|---|

| Phosphorylating Agent | Choice between phosphoramidites (e.g., dimethyl N,N-diethylphosphoramidite) and phosphorochloridates (e.g., dimethyl phosphorochloridate). | Reactivity, stability, and ease of handling of the reagent. Phosphoramidites often offer higher reactivity and require milder conditions. researchgate.net |

| Activator (for phosphoramidite method) | Type and amount of activator (e.g., 1H-tetrazole, 4,5-dicyanoimidazole). | Influences the rate and efficiency of the phosphitylation step. researchgate.net |

| Oxidizing Agent (for phosphoramidite method) | Choice of oxidant (e.g., m-chloroperoxybenzoic acid (m-CPBA), tert-butyl hydroperoxide). | Ensures the conversion of the phosphite triester to the more stable phosphate triester. The choice can affect the integrity of other protecting groups. researchgate.net |

| Base (for phosphorochloridate method) | Type and equivalents of base (e.g., pyridine, triethylamine, DIPEA). | Neutralizes the HCl generated during the reaction and can influence the rate of phosphorylation. researchgate.net |

| Solvent | Aprotic solvents like dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or dimethylformamide (DMF) are commonly used. | Solubility of reagents and intermediates, and can affect reaction rates and side reactions. |

| Temperature | Reactions are often carried out at low temperatures (e.g., 0 °C to room temperature) to control reactivity and minimize side reactions. | Higher temperatures can lead to decomposition of reagents or products. |

| Reagent Equivalents | Stoichiometry of the phosphorylating agent, activator, and base relative to the serine substrate. | Using an excess of the phosphorylating agent can drive the reaction to completion but may complicate purification. |

| Reaction Time | Monitored by techniques like TLC or NMR to determine the point of maximum conversion. | Insufficient time leads to incomplete reaction, while prolonged times may increase side product formation. |

Phosphate Protecting Group Selection and Incorporation

The dimethyl phosphate group is a commonly employed protecting group for the phosphate moiety of phosphoserine. Its incorporation is typically achieved through the phosphorylation of a suitably protected serine derivative. One of the primary methods involves the use of dimethyl N,N-diethylphosphoramidite in the presence of an activator like 1H-tetrazole, followed by oxidation with an agent such as m-chloroperoxybenzoic acid (m-CPBA). researchgate.net

Alternatively, dimethyl phosphorochloridate can be used in the presence of a base like pyridine to directly phosphorylate the hydroxyl group of N-Boc-serine. researchgate.net The resulting Boc-Ser(PO3Me2)-OH is a key building block for Boc-based solid-phase peptide synthesis (SPPS).

The selection of a phosphate protecting group is a crucial decision in phosphopeptide synthesis, with various alkyl and aryl groups offering distinct advantages and disadvantages. A comparative analysis of these groups is essential for developing a successful synthetic strategy. researchgate.netresearchgate.net

Table 2: Comparative Analysis of Phosphate Protecting Groups for Serine

| Protecting Group | Method of Incorporation | Cleavage Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Dimethyl | Phosphoramidite or phosphorochloridate chemistry. researchgate.net | Acidolysis or silylitic treatment (can lead to decomposition). researchgate.netresearchgate.net | Small size, readily incorporated. | Prone to decomposition during cleavage. researchgate.net Susceptible to cleavage by piperidine (B6355638) in Fmoc-SPPS. rsc.org |

| Diethyl | Phosphoramidite or phosphorochloridate chemistry. researchgate.net | Acidolysis or silylitic treatment (can lead to decomposition). researchgate.netresearchgate.net | Similar to dimethyl. | Prone to decomposition during cleavage. researchgate.net |

| Dibenzyl | Phosphoramidite or phosphorochloridate chemistry. researchgate.net | Hydrogenolysis (e.g., Pd/C, H₂). researchgate.net | Readily cleaved by hydrogenolysis, which is orthogonal to many other protecting groups. researchgate.net | Sensitive to strong acidic conditions. researchgate.net |

| Di-tert-butyl | Phosphoramidite chemistry (e.g., di-t-butyl N,N-diethylphosphoramidite). researchgate.net | Mild acidolysis (e.g., TFA). researchgate.net | Cleaved under mild acidic conditions, compatible with Boc-SPPS. researchgate.net | The bulky nature can sometimes hinder reaction efficiency. |

| Diphenyl | Phosphorochloridate chemistry (e.g., diphenyl phosphorochloridate). researchgate.net | Hydrogenolysis (e.g., PtO₂). researchgate.net | Stable to acidic conditions used for Boc removal. Readily cleaved by hydrogenolysis. researchgate.net | Can be more sterically demanding than alkyl groups. |

| 2,2,2-Trichloroethyl (Tce) | Acylation of H-Ser(PO3Tc2)-OH. nih.gov | Reductive cleavage (e.g., Zn/AcOH) or hydrogenolysis. nih.gov | Stable to both acidic and basic conditions commonly used in peptide synthesis. | Requires specific reductive conditions for removal. |

Research has shown that for the synthesis of Ser(PO3R2)-containing peptides, derivatives with phenyl, benzyl, and t-butyl phosphate protecting groups are often preferred due to their reliable cleavage from the protected peptides. researchgate.net Phenyl and benzyl groups are readily removed by hydrogenolysis, yielding the desired phosphopeptide in high yields. researchgate.netresearchgate.net The tert-butyl groups are conveniently cleaved by mild acid treatment. researchgate.net In contrast, attempts to cleave ethyl or methyl phosphate groups using acidolytic or silylitic methods have been reported to result in the decomposition of the O-phosphoseryl residue. researchgate.netresearchgate.net

Dimethyl Phosphate Group Strategy

Purification and Isolation Techniques for Protected Phosphoamino Acid Building Blocks

The purification and isolation of Boc-Ser(PO3Me2)-OH and other protected phosphoamino acid building blocks are critical to ensure their purity for subsequent use in peptide synthesis. The choice of purification technique depends on the physical and chemical properties of the compound and the nature of the impurities present.

Following the synthesis, the reaction mixture is typically subjected to a series of work-up procedures to remove excess reagents and byproducts. This often involves washing the organic layer with aqueous solutions of weak acids, bases, and brine to remove water-soluble impurities. For instance, after a reaction in an organic solvent like ethyl acetate, the mixture might be washed with a mild acid like dilute HCl to remove any remaining base, followed by a wash with a weak base like sodium bicarbonate solution to remove any acidic byproducts, and finally with brine to reduce the water content in the organic phase. chemicalbook.com

The primary method for the purification of these building blocks is flash column chromatography . This technique separates compounds based on their differential adsorption to a stationary phase (typically silica (B1680970) gel) and their solubility in a mobile phase (a solvent or mixture of solvents). The polarity of the solvent system is carefully chosen to achieve optimal separation of the desired product from impurities. For example, a gradient of petroleum ether and diethyl ether might be employed to elute the product from the column. chemicalbook.com The progress of the separation is monitored by thin-layer chromatography (TLC).

After chromatography, the fractions containing the pure product are combined, and the solvent is removed under reduced pressure to yield the purified compound. The final product is often obtained as a solid or a viscous oil. chemicalbook.com

Table 3: Common Purification and Isolation Techniques

| Technique | Purpose | Typical Application |

|---|---|---|

| Aqueous Work-up | Removal of water-soluble impurities, unreacted reagents, and byproducts. | Initial purification step after the reaction is complete. Involves sequential washing of the organic phase with acidic, basic, and neutral aqueous solutions. chemicalbook.com |

| Flash Column Chromatography | Separation of the target compound from impurities based on polarity. | The primary method for purifying the crude product. Silica gel is a common stationary phase, and a mixture of organic solvents is used as the mobile phase. chemicalbook.com |

| Crystallization | Further purification of solid compounds to obtain a highly pure crystalline form. | Can be used if the purified product is a solid and a suitable solvent system for crystallization can be found. |

| Lyophilization (Freeze-drying) | Removal of solvent from a frozen sample through sublimation. | Used to obtain a fluffy, solid product from an aqueous or other suitable solvent system, particularly for compounds that are sensitive to heat. |

| High-Performance Liquid Chromatography (HPLC) | High-resolution separation for analytical or preparative purposes. | Can be used for final polishing of the product to achieve very high purity, especially for demanding applications. |

The purity of the isolated Boc-Ser(PO3Me2)-OH is typically assessed by various analytical techniques, including Thin-Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ³¹P), and Mass Spectrometry (MS), to confirm its identity and purity before its use in peptide synthesis. sigmaaldrich.comsigmaaldrich.com

Chemical Reactivity and Transformation of Boc Ser Po3me2 Oh

Stability and Lability of Phosphate (B84403) Protecting Groups

The dimethyl phosphate group on the serine side chain exhibits distinct stability and lability characteristics under different deprotection conditions.

Acidolytic Cleavage Sensitivity

Attempts to remove the methyl groups from the phosphate moiety of Boc-Ser(PO3Me2)-OH and related peptides through acidolysis have been shown to be problematic. researchgate.netresearchgate.net Treatment with acidic reagents often leads to the decomposition of the O-phosphoseryl residue. researchgate.netresearchgate.net This instability contrasts with the successful acidolytic deprotection of other phosphate protecting groups, such as the tert-butyl group, which can be cleaved from a Ser(PO3But2) dipeptide in quantitative yield using mild acidolysis. researchgate.netresearchgate.net The benzyl (B1604629) phosphate group is also known to be susceptible to acidolytic treatments used for Boc-group cleavage, which restricts its use. researchgate.net

Silylitic Treatment Effects

Similar to acidolysis, silylitic treatment for the deprotection of the dimethyl phosphate group has also proven to be unsuccessful. researchgate.netresearchgate.net This method, which is sometimes employed for the cleavage of phosphate esters, results in the decomposition of the O-phosphoseryl residue in peptides containing Ser(PO3Me2). researchgate.netresearchgate.net

Hydrogenolytic Deprotection Considerations

Hydrogenolysis is a common method for removing benzyl-type protecting groups. For instance, phenyl and benzyl phosphate protecting groups on Ser(PO3Ph2) and Ser(PO3Bzl2) residues can be readily removed by hydrogenolysis to yield the deprotected phosphoserine-containing peptide in near-quantitative yields. researchgate.netresearchgate.net However, this method is not applicable to the removal of the methyl groups in Boc-Ser(PO3Me2)-OH. The stability of the methyl phosphate group to hydrogenolysis necessitates alternative deprotection strategies. While the benzyl group on Boc-Ser(Bzl)-OH can be cleaved by hydrogenolysis, this approach is intended for the side-chain hydroxyl protection, not the phosphate group. peptide.com

N-alpha Deprotection Chemistry of the Boc Group

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for the α-amino group in peptide synthesis due to its reliable cleavage under specific acidic conditions. peptide.comjk-sci.com

Acid-Mediated Boc Removal

The Boc group is designed to be removed by treatment with moderately strong acids. wikipedia.orgtotal-synthesis.com Trifluoroacetic acid (TFA) is a common reagent for this purpose, often used in a solvent like dichloromethane (B109758) (DCM). jk-sci.comwikipedia.orgsigmaaldrich.com The mechanism involves protonation of the Boc group, followed by fragmentation to generate a stable tert-butyl cation, carbon dioxide, and the free amine. total-synthesis.comacsgcipr.org Other strong acids such as hydrogen chloride (HCl) in methanol (B129727) or ethyl acetate, and even phosphoric acid, can also be employed for Boc deprotection. wikipedia.orgfishersci.co.ukorganic-chemistry.org The choice of acid and reaction conditions can be tailored to the specific requirements of the peptide being synthesized. acsgcipr.org

The following table summarizes common acidic reagents for Boc deprotection:

| Reagent | Typical Conditions |

|---|---|

| Trifluoroacetic Acid (TFA) | 50-100% in Dichloromethane (DCM) |

| Hydrogen Chloride (HCl) | 3 M in Ethyl Acetate or Methanol |

| Phosphoric Acid (H3PO4) | Aqueous solutions |

Compatibility with Other Protecting Groups

An essential aspect of the Boc group is its orthogonality with other protecting groups used in peptide synthesis. organic-chemistry.org The Boc group's lability to acid allows for its selective removal while other protecting groups, which are stable to acid but labile to other conditions, remain intact. iris-biotech.de For example, the Boc group is compatible with:

Fmoc (9-fluorenylmethoxycarbonyl) group: This base-labile group is orthogonal to the acid-labile Boc group. total-synthesis.comorganic-chemistry.org

Benzyl (Bzl) esters and ethers: While some benzyl-based protecting groups show some acid sensitivity, they are generally removed by hydrogenolysis, providing a degree of orthogonality. peptide.comontosight.ai

Alloc (allyloxycarbonyl) group: This group is removed by palladium catalysis, making it orthogonal to the Boc group. total-synthesis.com

This compatibility allows for complex peptide synthesis strategies where different protecting groups can be removed sequentially without affecting others. psu.edu However, the conditions for Boc removal must be chosen carefully to avoid premature cleavage of other acid-sensitive groups that may be present on the peptide, such as those on tyrosine or threonine residues. ug.edu.pl

Side-Reactions Associated with O-Phosphoseryl Residues

The phosphorylated side chain of serine is susceptible to several undesirable transformations during peptide synthesis, particularly under the basic or acidic conditions required for deprotection steps.

Beta-elimination is a prominent side reaction associated with O-phosphoserine residues, especially during base-catalyzed deprotection steps in peptide synthesis. sigmaaldrich.comrsc.org The reaction proceeds through the abstraction of the acidic proton at the α-carbon, facilitated by the strong electron-withdrawing effect of the phosphate group. This leads to the formation of a transient carbanion, which then eliminates the phosphate moiety to yield a dehydroalanine (B155165) (DHA) residue.

The general mechanism is as follows:

A base (e.g., piperidine (B6355638) in Fmoc synthesis, or other bases) abstracts the proton from the α-carbon of the phosphoserine residue.

The resulting intermediate undergoes elimination of the phosphate group from the β-carbon.

A double bond is formed between the α- and β-carbons, creating the dehydroalanine residue.

This side reaction is significantly more pronounced for phosphoserine than for phosphothreonine, due to the less substituted nature of the β-carbon in serine. researchgate.net Phosphotyrosine does not undergo this reaction due to its aromatic side chain. rsc.org While the use of a fully protected phosphate triester, such as the dimethyl ester in Boc-Ser(PO3Me2)-OH, is intended to mitigate this issue compared to partially protected phosphodiesters, the risk is not entirely eliminated, particularly under harsh basic conditions or elevated temperatures. sigmaaldrich.comresearchgate.net The resulting DHA is highly reactive and can be attacked by nucleophiles present in the reaction mixture, leading to unwanted peptide modifications. researchgate.netnih.gov

Table 1: Factors Influencing Beta-Elimination of Phosphoserine

| Factor | Influence on Beta-Elimination | Rationale |

| Base Strength | Increased rate with stronger bases | Abstraction of the α-proton is the rate-limiting step. |

| Temperature | Increased rate at higher temperatures | Provides activation energy for the elimination reaction. Microwave heating significantly accelerates it. rsc.orgresearchgate.net |

| Amino Acid | Ser > Thr >> Tyr | Steric hindrance at the β-carbon in threonine disfavors elimination. It is not possible for tyrosine. rsc.orgresearchgate.net |

| Phosphate Protection | Diesters > Triesters | A free acidic proton on a phosphodiester can be deprotonated, which inhibits α-proton abstraction and subsequent elimination. researchgate.net |

Racemization, or epimerization, at the chiral α-carbon is a general concern in peptide synthesis for all amino acids, including serine derivatives. This loss of stereochemical integrity typically occurs during the carboxyl group activation step required for peptide bond formation. nih.gov The mechanism involves the formation of a planar, achiral 5(4H)-oxazolone (or azlactone) intermediate. spbu.ru While this intermediate is reactive towards the incoming amine nucleophile, its planar structure allows for re-protonation from either face, leading to a mixture of L- and D-isomers in the final peptide.

The propensity for racemization is influenced by several factors:

The N-terminal protecting group: N-alkoxycarbonyl groups like Boc are designed to suppress oxazolone (B7731731) formation and thus minimize racemization compared to N-acyl groups. spbu.ru

The coupling reagent: The choice of activating agent has a significant impact. Highly reactive reagents can increase the rate of oxazolone formation. nih.gov For the related Fmoc-Ser(tBu)-OH, racemization was found to be very low with most common coupling reagents, indicating a relatively low risk for serine derivatives under optimized conditions. nih.gov

The base used: Organic bases used during coupling can promote racemization by facilitating both oxazolone formation and the tautomerization that scrambles the stereocenter.

While Boc-Ser(PO3Me2)-OH benefits from the racemization-suppressing nature of the Boc group, the risk is not zero. Careful selection of coupling reagents and conditions is essential to maintain the stereochemical purity of the phosphoserine residue. spbu.ruscripps.edu

A less common but potential side reaction is the formation of pyrophosphate or even polyphosphate linkages at the serine side chain. This occurs when a phosphoserine residue is further phosphorylated. Biologically, this is a known post-translational modification where enzymes transfer a phosphoryl group to a phosphoserine to create a pyrophosphoryl moiety. rsc.orgpnas.org

In a synthetic context, this can occur if a phosphoserine-containing peptide is exposed to phosphorylating agents. The reaction is highly chemoselective, with the phosphate monoester of a phosphoserine residue being a much better nucleophile than other side chains like hydroxyls or even free amines under certain conditions. rsc.orgresearchgate.net

For Boc-Ser(PO3Me2)-OH, the dimethyl ester protection of the phosphate group should, in principle, prevent it from acting as a nucleophile to accept another phosphate group. Indeed, studies have shown that methylated phosphopeptides are not substrates for biological pyrophosphorylation. pnas.org However, inadvertent partial demethylation during synthesis could expose a reactive phosphate monoester. If subsequent steps involve phosphorylation reagents (for example, in a global phosphorylation strategy on a different part of the peptide), this exposed site could be susceptible to pyrophosphate formation. researchgate.net Therefore, the integrity of the dimethyl phosphate protecting group throughout the synthesis is crucial to prevent this side reaction.

Racemization at the Alpha-Carbon

Functional Group Compatibility in Multi-step Organic Synthesis

The utility of Boc-Ser(PO3Me2)-OH in a complex synthesis, such as SPPS, depends on the orthogonal stability of its protecting groups to the various reagents used.

Boc Group: The N-terminal Boc group is stable to the basic and nucleophilic conditions used in peptide coupling and is also stable to the conditions used for Fmoc-group removal. organic-chemistry.org Its removal is specifically achieved under acidic conditions, most commonly with trifluoroacetic acid (TFA). organic-chemistry.org This defines the primary chemical environment in which the rest of the molecule must be stable.

Dimethyl Phosphate Group: The dimethyl phosphate group is robust under the standard coupling conditions and acidic TFA treatments used for Boc removal during the elongation of the peptide chain in Boc-SPPS. peptide.com However, its compatibility with final deprotection strategies is a significant challenge. Studies have shown that the methyl (and ethyl) phosphate esters are difficult to cleave without causing significant decomposition of the O-phosphoseryl residue. researchgate.net

The conditions required for the cleavage of the methyl esters are harsh. While methods like treatment with bromotrimethylsilane (B50905) (TMSBr) are used for phosphonate (B1237965) methyl esters, their application to phosphate esters can lead to side reactions. researchgate.net Furthermore, strong acidolysis (e.g., with hydrogen fluoride (B91410), HF), often used for the final cleavage step in Boc-SPPS, has been shown to cause extensive dephosphorylation even with more stable phenyl protecting groups. researchgate.net This indicates a fundamental incompatibility of the O-phosphoserine dimethyl ester with standard final deprotection protocols in Boc chemistry.

This presents a major challenge for the use of Boc-Ser(PO3Me2)-OH. While it is suitable for the assembly of the peptide chain, a specialized and mild final deprotection protocol for the phosphate group is required that does not compromise the integrity of the peptide or the phosphoserine residue itself.

Table 2: Compatibility of Functional Groups in Boc-Ser(PO3Me2)-OH

| Functional Group | Compatible Conditions | Incompatible Conditions | Rationale for Incompatibility |

| N-Boc Group | Basic conditions (e.g., DIPEA), Nucleophiles, Hydrogenolysis | Strong acids (TFA, HCl, HF) | Acid-catalyzed cleavage via a stable tert-butyl cation. organic-chemistry.org |

| O-Dimethyl Phosphate | Standard Boc-SPPS coupling (e.g., HBTU, DIPEA), Repetitive TFA treatment (for N-Boc removal) | Strong acidolysis (e.g., HF), Silylitic cleavage (e.g., TMSBr) | Leads to decomposition and/or dephosphorylation of the O-phosphoseryl residue. researchgate.net |

Applications in Advanced Peptide and Protein Chemistry

Utilization in Solid-Phase Peptide Synthesis (SPPS) of Phosphopeptides

Solid-phase peptide synthesis (SPPS) is a cornerstone of peptide chemistry, and the Boc (tert-butyloxycarbonyl) strategy, while older than the more common Fmoc (9-fluorenylmethyloxycarbonyl) strategy, remains valuable for specific applications, including the synthesis of certain phosphopeptides. americanpeptidesociety.org The use of pre-phosphorylated amino acid derivatives like Boc-L-Ser(PO3Me2)-OH is a key approach in this field. rsc.org

Boc-Strategy Coupling Protocols for Phosphorylated Serine

The incorporation of Boc-L-Ser(PO3Me2)-OH into a growing peptide chain during SPPS involves a series of coupling and deprotection steps. The Boc group serves as a temporary protecting group for the α-amino group, while the dimethyl ester protects the phosphate (B84403) moiety of the serine side chain.

The general cycle for Boc-SPPS involves:

Deprotection: Removal of the acid-labile Boc group, typically with trifluoroacetic acid (TFA), to expose a free N-terminal amine. americanpeptidesociety.orgchempep.com

Neutralization: Neutralization of the resulting ammonium (B1175870) salt with a base. chempep.com

Coupling: Activation and coupling of the next Boc-protected amino acid, in this case, Boc-L-Ser(PO3Me2)-OH. Common coupling reagents include carbodiimides like DCC (N,N'-dicyclohexylcarbodiimide) often in the presence of an additive such as HOBt (1-hydroxybenzotriazole), or uronium/aminium-based reagents like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate). chempep.com The synthesis of a tripeptide, H-Glu-Abu(P)-Leu-OH, was successfully achieved using Boc-Abu(PO3Me2)-OH with PyBOP as the coupling agent. researchgate.net

The choice of coupling reagent is critical. Highly reactive reagents can sometimes lead to side reactions at the phosphodiester, reducing the amount of reagent available for the desired peptide bond formation. rsc.org

Table 1: Common Coupling Reagents in Boc-SPPS

| Coupling Reagent | Abbreviation | Additive (if applicable) |

| N,N'-Dicyclohexylcarbodiimide | DCC | HOBt |

| 1H-Benzotriazol-1-yloxytris(pyrrolidin-1-yl)phosphonium hexafluorophosphate | PyBOP | |

| 2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate | HBTU | |

| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate | TBTU |

This table is generated based on information from the text and general knowledge of peptide synthesis.

Addressing Challenges in Phosphopeptide Assembly

The synthesis of phosphopeptides, especially those containing multiple phosphorylation sites, presents significant challenges. The bulky and negatively charged nature of the phosphate group can hinder the coupling efficiency of amino acids, leading to incomplete reactions and the formation of truncated or deletion sequences. rsc.org

To overcome these issues, chemists may employ strategies such as:

Extended coupling times: Allowing more time for the coupling reaction to go to completion. rsc.org

Double coupling: Repeating the coupling step to ensure a higher yield of the desired product. rsc.org

The synthesis of multi-phosphorylated peptides is particularly difficult due to their high acidity, which can slow down the activation step in peptide synthesis. genscript.com

Cleavage from Solid Support and Global Deprotection Strategies

Once the peptide chain assembly is complete, the peptide must be cleaved from the solid support, and all remaining protecting groups must be removed. In the Boc strategy, this is typically achieved in a single step using strong acids like anhydrous hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA). chempep.compeptide.com

However, the harsh conditions of HF cleavage can be problematic for phosphopeptides. For instance, studies have shown that the use of Boc-Ser(PO3Ph2)-OH can lead to significant dephosphorylation of the serine residue during HF treatment. researchgate.netnih.gov The methyl protecting groups on Boc-L-Ser(PO3Me2)-OH are generally more stable but their removal also requires specific conditions. Silylitic treatment with bromotrimethylsilane (B50905) in acetonitrile (B52724) has been used for the final cleavage of methyl groups from a phosphonate-containing peptide. researchgate.net

An alternative, HF-free method involves using TFA and trimethylsilyl (B98337) bromide (TMSBr) for cleavage, which can be more compatible with sensitive post-translational modifications. nih.gov

Solution-Phase Peptide Synthesis Involving Boc-ser(PO3Me2)-OH

While SPPS is dominant, solution-phase peptide synthesis (SolPPS) remains a valuable technique, particularly for the large-scale production of shorter peptides. Boc-L-Ser(PO3Me2)-OH can also be utilized in SolPPS. The principles of coupling and deprotection are similar to SPPS, but purification after each step is performed by traditional methods like extraction and crystallization. Recent advancements have focused on making SolPPS faster and more sustainable, with coupling reactions using reagents like T3P® (propylphosphonic anhydride) being completed in minutes with water-soluble by-products. mdpi.com

Design and Synthesis of Phosphorylation Mimics and Analogs

To study the effects of phosphorylation in a biological system without the complication of enzymatic dephosphorylation, scientists often use non-hydrolyzable mimics of phosphoserine.

Non-Hydrolyzable Phosphonate (B1237965) Mimetics

A key class of phosphoserine mimics are phosphonates, where the oxygen atom linking the phosphorus to the serine side chain is replaced by a methylene (B1212753) (CH2) group. acs.orgbiorxiv.org This carbon-phosphorus bond is resistant to enzymatic cleavage by phosphatases. acs.orgresearchgate.net An example of such a mimic is 2-amino-4-phosphonobutyric acid (Abu(P)), also referred to as non-hydrolyzable pSer (nhpSer). acs.orgbiorxiv.orgresearchgate.net

The synthesis of peptides containing these mimics can be achieved using Boc-protected building blocks like Boc-Abu(PO3Me2)-OH in a manner analogous to the incorporation of Boc-L-Ser(PO3Me2)-OH. researchgate.net The synthesis of the tripeptide H-Glu-Abu(P)-Leu-OH was accomplished using Boc-Abu(PO3Me2)-OH in Boc-based solid-phase synthesis. researchgate.net

Difluorinated analogs, where the bridging CH2 group is replaced with a CF2 group, are considered even better mimics of phosphoserine. The electronegative fluorine atoms can act as hydrogen bond acceptors, similar to the oxygen they replace, and they lower the pKa of the phosphonate to more closely resemble that of a phosphate group at physiological pH. biorxiv.orgnih.govnih.gov

Table 2: Compound Names

| Abbreviation/Trivial Name | Full Chemical Name |

| Boc-L-Ser(PO3Me2)-OH | N-(tert-Butoxycarbonyl)-O-(dimethylphosphono)-L-serine |

| SPPS | Solid-Phase Peptide Synthesis |

| Boc | tert-Butoxycarbonyl |

| Fmoc | 9-Fluorenylmethyloxycarbonyl |

| TFA | Trifluoroacetic acid |

| DCC | N,N'-Dicyclohexylcarbodiimide |

| HOBt | 1-Hydroxybenzotriazole |

| HBTU | 2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate |

| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate |

| TBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate |

| HF | Hydrogen fluoride |

| TFMSA | Trifluoromethanesulfonic acid |

| TMSBr | Trimethylsilyl bromide |

| SolPPS | Solution-Phase Peptide Synthesis |

| T3P® | Propylphosphonic anhydride |

| Abu(P) | 2-Amino-4-phosphonobutyric acid |

| nhpSer | non-hydrolyzable phosphoserine |

| Boc-Abu(PO3Me2)-OH | N-(tert-Butoxycarbonyl)-4-(dimethylphosphono)-L-2-aminobutyric acid |

| Boc-Ser(PO3Ph2)-OH | N-(tert-Butoxycarbonyl)-O-(diphenylphosphono)-L-serine |

Development of Phosphoserine Prodrugs for Enhanced Cellular Uptake

A significant challenge in studying the effects of phosphopeptides in living cells is their poor cell membrane permeability. The dianionic nature of the phosphate group at physiological pH hinders its passage through the hydrophobic lipid bilayer of the cell membrane. To overcome this, a common strategy is the development of phosphoserine prodrugs, where the negative charges of the phosphate are masked by neutral, enzyme-labile protecting groups. These masking groups are designed to be cleaved by intracellular enzymes, releasing the active phosphopeptide inside the cell.

The use of methyl groups, as in Boc-Ser(PO3Me2)-OH , represents one such prodrug strategy. The methyl esters neutralize the negative charges of the phosphate group, thereby increasing the hydrophobicity of the peptide and facilitating its cellular uptake. While the concept is sound, the practical application of methyl-protected phosphoserine has faced challenges. Research into the synthesis of Ser(P)-containing peptides using various protected Boc-Ser(PO3R2)-OH derivatives has shown that while the synthesis of the protected peptides can be achieved in high yield, the subsequent deprotection of the phosphate group can be problematic. Specifically, attempts to cleave methyl phosphate groups using acidolytic or silylitic treatments have been shown to result in the decomposition of the O-phosphoseryl residue pnas.org.

A more successful and widely adopted approach for creating phosphoserine prodrugs involves the use of the pivaloyloxymethyl (POM) moiety. This esterase-labile group has been effectively used to protect the phosphate groups of pSer and pThr, enabling the synthesis of fully phospho-protected peptides that can be delivered into cells nih.gov. Although much of the work with POM protection has been carried out using the Fmoc (9-fluorenylmethoxycarbonyl) strategy for peptide synthesis, the underlying principle of using a bioreversible protecting group is directly applicable to the development of prodrugs from Boc-protected precursors nih.gov. The intracellular release of the phosphopeptide is dependent on the action of cellular esterases that cleave the prodrug moiety.

Table 1: Comparison of Phosphate Protecting Groups for Prodrug Strategies

| Protecting Group | Protection Strategy | Key Features | Challenges |

| Methyl (Me) | Forms a phosphotriester, neutralizing the negative charges of the phosphate group. | Simple structure; increases hydrophobicity. | Difficult to cleave without causing decomposition of the phosphoseryl residue pnas.org. |

| Pivaloyloxymethyl (POM) | An esterase-labile moiety that masks the phosphate group. | Cleaved by intracellular esterases to release the active phosphopeptide. | Requires specific chemical synthesis of the POM-protected amino acid building block nih.gov. |

| Benzyl (B1604629) (Bzl) | Another common phosphate protecting group. | More stable to acid than methyl groups, but requires specific deprotection methods like hydrogenolysis pnas.org. | Not typically used as a prodrug moiety as it is not readily cleaved by intracellular enzymes. |

Role in Protein Semisynthesis Approaches

Protein semisynthesis is a powerful technique that combines a synthetic peptide fragment with a larger, recombinantly expressed protein segment to create a full-length, modified protein. This approach is particularly valuable for introducing site-specific modifications, such as phosphorylation, into large proteins that are difficult to produce by total chemical synthesis. Boc-Ser(PO3Me2)-OH can serve as a key starting material for the synthesis of the required phosphopeptide fragment.

A cornerstone of many protein semisynthesis strategies is native chemical ligation (NCL). NCL involves the reaction of a peptide with a C-terminal thioester and another peptide with an N-terminal cysteine residue. This reaction forms a native peptide bond at the ligation site. The synthesis of the peptide thioester is a critical step, and the Boc/benzyl (Boc/Bzl) protection strategy has been traditionally used for this purpose nih.gov. However, this method often requires the use of hazardous hydrofluoric acid (HF) for cleavage from the resin nih.gov.

More recent advancements have led to the development of HF-free Boc solid-phase peptide synthesis (SPPS) methods. One such method utilizes a modified Boc SPPS strategy in combination with a Merrifield hydroxymethyl resin and a trifluoroacetic acid (TFA)/trimethylsilyl bromide (TMSBr) cleavage cocktail peptide.com. This approach avoids the use of HF and is compatible with post-translational modifications that are sensitive to harsh cleavage conditions. A notable application of this HF-free method was the synthesis of a phosphorylated peptide thioester using Boc-Thr(PO3Me2)-OH , a close analog of the serine compound, which was then successfully ligated to a truncated CHK2 protein to generate the full-length phosphorylated protein peptide.com. This demonstrates the feasibility of using methyl-protected phosphoserine derivatives like Boc-Ser(PO3Me2)-OH in protein semisynthesis.

The stability of the methyl phosphate protecting groups during the synthesis and ligation steps is a crucial consideration. While they are generally stable to the conditions of Boc-SPPS, their removal, as mentioned earlier, can be challenging pnas.org. In the context of the CHK2 synthesis, the phosphopeptide thioester was successfully generated and ligated, indicating that for certain applications, the methyl protection is viable peptide.com.

Table 2: Key Steps in Protein Semisynthesis using a Methyl-Protected Phosphopeptide

| Step | Description | Key Reagents/Techniques | Importance of Boc-Ser(PO3Me2)-OH |

| 1. Peptide Thioester Synthesis | Solid-phase synthesis of a peptide fragment with a C-terminal thioester and a methyl-protected phosphoserine residue. | HF-free Boc-SPPS, Merrifield resin, TFA/TMSBr cleavage peptide.com. | Serves as the building block for introducing the phosphoserine modification into the synthetic peptide fragment. |

| 2. Recombinant Protein Expression | Production of the larger protein fragment, often with an N-terminal cysteine, using standard molecular biology techniques. | Bacterial or eukaryotic expression systems. | Not directly involved. |

| 3. Native Chemical Ligation (NCL) | The synthetic peptide thioester is reacted with the recombinant protein fragment to form a native peptide bond. | Thiol additives, specific buffer conditions. | The methyl-protected phosphopeptide fragment is incorporated into the full-length protein. |

| 4. Deprotection and Folding | Removal of the phosphate protecting groups and folding of the full-length protein into its active conformation. | Specific deprotection reagents (e.g., for methyl groups, though challenging), dialysis, and refolding buffers. | The final step to generate the native, phosphorylated protein. The stability of the phosphoseryl residue during this step is critical pnas.org. |

Advanced Spectroscopic and Chromatographic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive technique for the detailed structural analysis of Boc-Ser(PO3Me2)-OH. It provides invaluable insights into the molecular framework, conformation, and the purity of the compound.

Elucidation of Molecular Structure and Conformation

Both ¹H and ¹³C NMR are routinely used to confirm the identity and structure of Boc-Ser(PO3Me2)-OH. The ¹H NMR spectrum exhibits characteristic signals for the protons of the tert-butoxycarbonyl (Boc) protecting group, the α-proton, and the β-protons of the serine backbone, as well as the methyl groups on the phosphate (B84403) moiety. Similarly, the ¹³C NMR spectrum provides distinct resonances for each carbon atom in the molecule, further corroborating its structure. researchgate.net

In addition to standard one-dimensional NMR, two-dimensional techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed to establish connectivity between protons and carbons, providing unambiguous assignments of all NMR signals. This level of detail is crucial for confirming the correct phosphorylation of the serine hydroxyl group and ensuring the absence of isomeric impurities.

The conformation of Boc-Ser(PO3Me2)-OH in solution can also be investigated using NMR. Nuclear Overhauser Effect (NOE) experiments can reveal through-space proximities between protons, offering insights into the preferred spatial arrangement of the molecule.

Analysis of Reaction Intermediates and Products

NMR spectroscopy is an indispensable tool for monitoring the progress of reactions involving Boc-Ser(PO3Me2)-OH. For instance, during peptide synthesis, ³¹P NMR can be used to track the incorporation of the phosphoserine residue into the growing peptide chain. The chemical shift of the phosphorus atom is sensitive to its chemical environment, allowing for the differentiation between the starting material, the activated species, and the final phosphopeptide product.

Furthermore, NMR is critical in identifying potential side reactions or degradation products. For example, the acid-labile Boc group or the methyl groups on the phosphate can be susceptible to cleavage under certain reaction conditions. researchgate.net NMR spectroscopy can readily detect the formation of such byproducts, enabling the optimization of reaction protocols to maximize the yield and purity of the desired phosphopeptide.

Mass Spectrometry (MS) Techniques for Phosphorylated Species

Mass spectrometry (MS) is a cornerstone technique for the characterization of phosphorylated molecules like Boc-Ser(PO3Me2)-OH, offering high sensitivity and precise mass determination.

Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) for Sequence and Site Determination

Electrospray ionization (ESI) is a soft ionization technique that allows for the analysis of intact, non-volatile molecules such as protected amino acids and peptides. acs.orgnih.gov When coupled with tandem mass spectrometry (MS/MS), ESI provides a powerful platform for the structural elucidation of phosphopeptides containing Boc-Ser(PO3Me2)-OH.

In a typical ESI-MS/MS experiment, the protonated or sodiated molecular ion of the phosphopeptide is selected and subjected to collision-induced dissociation (CID). The resulting fragment ions provide sequence information and, crucially, pinpoint the location of the phosphorylation site. The characteristic loss of the phosphate group or related fragments from the precursor ion is a key indicator of phosphorylation.

Fragmentation Pattern Analysis and Rearrangement Studies

The fragmentation patterns observed in the MS/MS spectra of phosphopeptides containing Boc-Ser(PO3Me2)-OH are of significant interest. The stability of the dimethylphosphoryl group under CID conditions can be compared to other phosphate protecting groups. While the loss of phosphoric acid (98 Da) is a common fragmentation pathway for phosphoserine and phosphothreonine residues, the fragmentation of the dimethylphosphoryl group may exhibit different characteristics.

Careful analysis of the MS/MS spectra can reveal information about potential gas-phase rearrangements. Understanding these fragmentation pathways is essential for the accurate interpretation of mass spectral data and the reliable identification of phosphopeptides. Studies have shown that the type of N-terminal protecting group (e.g., Boc, Fmoc, Z) can influence the fragmentation behavior of peptide derivatives in ESI-MS. nih.gov

Enrichment Strategies for Phosphopeptides Prior to MS

Due to the often low abundance of phosphopeptides in complex biological samples, enrichment strategies are frequently necessary before MS analysis to enhance their detection. nih.govnih.gov While Boc-Ser(PO3Me2)-OH itself is a synthetic building block, the peptides synthesized from it are often studied in the context of phosphoproteomics. Therefore, understanding these enrichment techniques is relevant.

Several methods are employed for phosphopeptide enrichment:

Immobilized Metal Affinity Chromatography (IMAC): This technique utilizes metal ions such as Fe³⁺, Ga³⁺, or Ti⁴⁺ chelated to a solid support. oak.go.krresearchgate.net The negatively charged phosphate groups of phosphopeptides interact with the positively charged metal ions, allowing for their selective capture and separation from non-phosphorylated peptides. oak.go.kr

Metal Oxide Affinity Chromatography (MOAC): Materials like titanium dioxide (TiO₂) and zirconium dioxide (ZrO₂) have a high affinity for phosphate groups. researchgate.net Phosphopeptides are selectively retained on MOAC columns and can be eluted for subsequent MS analysis.

Strong Cation Exchange (SCX) and Hydrophilic Interaction Liquid Chromatography (HILIC): These chromatographic methods can be used to fractionate complex peptide mixtures, which can indirectly enrich for phosphopeptides based on their charge and hydrophilicity. nih.govoak.go.kr

The choice of enrichment strategy can depend on the specific properties of the phosphopeptide and the complexity of the sample matrix.

Chromatographic Purification and Analytical Methods

The purification and analysis of Boc-L-Ser(PO3Me2)-OH and peptides incorporating this residue are critical steps to ensure the homogeneity and integrity of the final product. Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are indispensable for both preparative separation and analytical purity assessment. For phosphopeptides derived from this building block, specialized affinity chromatography methods are employed for selective enrichment.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Separation

High-Performance Liquid Chromatography (HPLC) is the cornerstone for analyzing the purity of phosphoamino acid derivatives and the peptides synthesized from them. Reversed-phase HPLC (RP-HPLC) is the most common modality used for this purpose. In RP-HPLC, the stationary phase is nonpolar (e.g., C8 or C18 alkyl chains bonded to silica), while the mobile phase is polar (typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol).

For peptides synthesized using Boc-Ser(PO3Me2)-OH, RP-HPLC is used to monitor the progress of the synthesis, check the purity of the crude product after cleavage from the solid support, and to purify the target peptide away from by-products and unreacted reagents. researchgate.netcore.ac.ukrsc.org The purity of the final peptide is often determined by integrating the peak area of the main product in the HPLC chromatogram. researchgate.net For instance, research has shown that phosphopeptides synthesized using dimethyl-protected phosphoamino acids can be purified to greater than 99% purity using C8 RP-HPLC analysis. researchgate.net

The selection of HPLC parameters is crucial for achieving optimal separation. Key variables include the type of column, the composition of the mobile phase, and the detection wavelength. A gradient elution, where the concentration of the organic solvent is gradually increased, is typically employed to separate peptides of varying hydrophobicities. Detection is commonly performed using UV absorbance, typically at a wavelength of 200-220 nm, where the peptide backbone absorbs light. sielc.com

Table 1: Typical RP-HPLC Conditions for Analysis of Peptides Containing Dimethyl-Protected Phosphoserine

| Parameter | Description | Common Conditions | Reference |

|---|---|---|---|

| Stationary Phase (Column) | The solid support within the column that interacts with the analytes. | C8 or C18 silica-based columns (e.g., Vydac) are frequently used for their hydrophobicity and resolving power for peptides. | researchgate.netcore.ac.uk |

| Mobile Phase | The solvent that carries the sample through the column. | A binary gradient system is typical, consisting of (A) Water with an ion-pairing agent (e.g., 0.1% Trifluoroacetic Acid - TFA) and (B) Acetonitrile with the same agent. | rsc.org |

| Elution Mode | The method of passing the mobile phase through the column. | Gradient elution, for example, starting with a low percentage of solvent B and linearly increasing to a high percentage over 20-60 minutes. | rutgers.edu |

| Flow Rate | The speed at which the mobile phase moves through the column. | Typical analytical flow rates are around 1.0 mL/min; semi-preparative rates are higher. | asm.org |

| Detection | The method used to visualize the separated components. | UV detection at 200-220 nm is standard for detecting the peptide bond. | sielc.com |

Advanced Chromatographic Techniques (e.g., Metal Oxide Affinity Chromatography for Phosphopeptides)

While RP-HPLC is excellent for general purification, more advanced techniques are needed to selectively isolate phosphopeptides from complex biological samples or from a crude synthesis mixture containing non-phosphorylated failures sequences. Metal Oxide Affinity Chromatography (MOAC) is a powerful enrichment strategy based on the specific, high-affinity interaction between phosphate groups and certain metal oxides. creative-proteomics.comnih.govcapes.gov.br

This technique is particularly relevant for peptides synthesized using Boc-Ser(PO3Me2)-OH after the final deprotection step. The dimethyl ester protects the phosphate group, rendering it neutral and non-interactive with the MOAC resin. Once the synthesis is complete, the methyl groups are cleaved (often with reagents like TMSOTf-thioanisole-TFA), exposing the negatively charged phosphate moiety [PO3H2]. rsc.org At this stage, the resulting phosphopeptide can be selectively enriched using MOAC.

The most commonly used metal oxides are Titanium Dioxide (TiO2) and Zirconium Dioxide (ZrO2). creative-proteomics.com The principle of MOAC involves loading the peptide mixture onto the metal oxide column under acidic conditions (e.g., using a buffer containing TFA and a competing acid like lactic acid or glutamic acid). creative-proteomics.comnih.gov In this low pH environment, the carboxyl groups of acidic amino acids (Asp, Glu) are protonated, minimizing their non-specific binding to the positively charged metal oxide surface, while the phosphate groups remain strongly bound. After washing away non-phosphorylated peptides, the enriched phosphopeptides are eluted using an alkaline buffer (e.g., ammonium (B1175870) hydroxide (B78521) or a phosphate buffer at high pH). creative-proteomics.comnih.gov This change in pH deprotonates the phosphate groups, disrupting their interaction with the resin and allowing for their collection.

Sequential or combined use of different affinity methods, such as MOAC and Immobilized Metal Affinity Chromatography (IMAC), can further enhance the coverage and purity of the isolated phosphopeptides. rutgers.edu

Table 2: General Workflow for MOAC Enrichment of Phosphopeptides

| Step | Purpose | Typical Reagents/Conditions | Reference |

|---|---|---|---|

| 1. Equilibration | Prepare the MOAC (e.g., TiO2) column for sample binding. | Loading buffer (e.g., Acetonitrile/Water/TFA with Lactic Acid). | creative-proteomics.com |

| 2. Loading | Bind phosphopeptides to the metal oxide resin. | Dissolve peptide sample in loading buffer and apply to the column. | nih.gov |

| 3. Washing | Remove non-specifically bound, non-phosphorylated peptides. | Wash with loading buffer, followed by a more aqueous wash (e.g., 0.1% TFA in water). | creative-proteomics.com |

| 4. Elution | Release the bound phosphopeptides from the resin. | Apply an alkaline elution buffer (e.g., 1-5% Ammonium Hydroxide or pH 10.5 buffer). | nih.gov |

| 5. Desalting | Remove salts from the enriched sample prior to mass spectrometry. | Often performed using C18 StageTips or similar RP-based micro-columns. | rutgers.edu |

Mechanistic and Theoretical Considerations

Mechanistic Investigations of O-Phosphorylation Reactions

The synthesis of Boc-L-Ser(PO3Me2)-OH is a critical step that enables its use in peptide synthesis. A common approach involves the phosphorylation of the hydroxyl group of Boc-L-serine. One established method utilizes dialkyl N,N-diethylphosphoramidite in the presence of 1H-tetrazole, followed by oxidation with m-chloroperoxybenzoic acid. researchgate.net This "phosphite-triester" approach is favored for its high reactivity. researchgate.net

Another synthetic route involves the use of dialkyl phosphorochloridate with pyridine (B92270). researchgate.net The mechanism of this reaction proceeds through the activation of the hydroxyl group of the Boc-protected serine by pyridine, which acts as a base to deprotonate the alcohol, making it a more potent nucleophile. The resulting alkoxide then attacks the phosphorus atom of the dimethyl phosphorochloridate, displacing the chloride ion and forming the desired phosphate (B84403) triester.

The stability of the dimethyl phosphate protecting group is a significant factor in subsequent reactions. Research has shown that while phenyl and benzyl (B1604629) phosphate groups can be readily removed by hydrogenolysis, and t-butyl groups by mild acidolysis, the cleavage of methyl phosphate groups from O-phosphoseryl residues can be challenging. researchgate.net Attempts to deprotect Ser(PO3Me2) residues using acidolytic or silylitic treatments have been reported to result in the decomposition of the O-phosphoseryl residue, highlighting a key mechanistic consideration for its use in peptide synthesis. researchgate.net This stability under certain conditions, yet susceptibility to decomposition under others, dictates the strategic planning of peptide synthesis protocols.

A different approach to synthesizing phosphoserine derivatives involves the nucleophilic addition of trimethyl phosphite (B83602) to N-Boc-L-serine β-lactone. This reaction proceeds upon heating and provides the (R)-β-phosphono α-amino ester with good yield.

Stereochemical Implications of the Serine Residue in Synthesis

The inherent chirality of the serine residue in Boc-L-Ser(PO3Me2)-OH has significant stereochemical implications throughout its synthesis and application. Maintaining the stereochemical integrity of the L-serine backbone is paramount to ensure the correct three-dimensional structure and biological activity of the final phosphopeptide.

During the synthesis of Boc-L-Ser(PO3Me2)-OH itself, the reaction conditions must be carefully controlled to prevent epimerization at the α-carbon. The use of mild bases and controlled temperatures during the phosphorylation step is crucial. For instance, in the synthesis of related phosphonates, the stereochemistry of the starting L-serine β-lactone dictates the stereochemistry of the product.

Furthermore, when Boc-L-Ser(PO3Me2)-OH is incorporated into a growing peptide chain during solid-phase peptide synthesis (SPPS), the coupling and deprotection steps must also be optimized to avoid racemization. The choice of coupling reagents and the duration of the reactions are critical factors. While not specific to Boc-L-Ser(PO3Me2)-OH, studies on histidine, another amino acid prone to racemization, have shown that acidic coupling conditions can help maintain stereochemistry. nih.gov Similar considerations are applicable to serine derivatives.

The stereochemistry of the phosphoserine residue also influences the secondary structure of the resulting peptide. The presence of the bulky and charged phosphate group can significantly impact the local conformation, potentially inducing or disrupting helical or sheet structures. The specific arrangement of amino acids and their stereochemistry are fundamental in determining the peptide's ability to form these secondary structures. nih.gov

Computational Chemistry Approaches for Understanding Reactivity and Stability

Computational chemistry provides powerful tools to investigate the properties of molecules like Boc-L-Ser(PO3Me2)-OH at an atomic level, offering insights that can be difficult to obtain experimentally.

Quantum Mechanical Studies of Reaction Pathways

Quantum mechanical (QM) calculations are employed to study the electronic structure and energetics of molecules, providing a deep understanding of reaction mechanisms and stability. For phosphoserine derivatives, QM studies can elucidate the pathways of phosphorylation and deprotection reactions.

QM calculations have been used to model the gas-phase dissociation of phosphorylated peptides, revealing that the neutral loss of phosphoric acid can occur through an intramolecular nucleophilic substitution mechanism. nih.gov In this mechanism, the N-terminal carbonyl oxygen attacks the β-carbon of the phosphorylated amino acid, leading to a cyclic oxazoline (B21484) product. nih.gov Such studies can help predict the fragmentation patterns observed in mass spectrometry and understand the intrinsic lability of the phosphate group.

Furthermore, QM studies have indicated that phosphorylation of serine can decrease the optical band gap energy (Egap). researchgate.net This reduction in the energy gap can facilitate electronic transitions, making it easier to form or break chemical bonds, thus influencing the reactivity of the molecule. researchgate.net While these studies may not have focused exclusively on the Boc-protected and dimethylated form, the fundamental principles apply.

Molecular Dynamics Simulations of Compound Interactions

Molecular dynamics (MD) simulations are used to study the time-dependent behavior of molecules and their interactions with their environment, such as a solvent or a protein receptor. These simulations can provide insights into the conformational dynamics and stability of peptides containing Boc-L-Ser(PO3Me2)-OH.

MD simulations have been instrumental in understanding how phosphorylation affects protein structure and dynamics. researchgate.net The addition of a phosphate group can disrupt existing hydrogen bonds and promote the formation of new, weak interactions, leading to conformational changes in the peptide backbone. researchgate.net For a molecule like Boc-L-Ser(PO3Me2)-OH, MD simulations can model its interaction with other amino acid residues in a peptide chain and predict the resulting structural perturbations.

Emerging Research Areas and Future Perspectives

Advanced Strategies for the Efficient Synthesis of Multi-Phosphorylated Peptides

Many cellular processes are regulated by proteins phosphorylated at multiple sites, often in clusters. nih.gov Synthesizing these multi-phosphorylated peptides (MPPs) is a formidable challenge due to steric hindrance and electrostatic repulsion between the negatively charged phosphate (B84403) groups, which can lead to low coupling yields and side reactions like β-elimination. nih.gov

To address these challenges, advanced synthetic strategies are being developed. One approach involves optimizing reaction conditions, such as using tailored coupling reagents and adjusting temperatures to enhance efficiency. biorxiv.org For example, a recent study demonstrated that a combination of high temperature, fast stirring, and a very low concentration of the base DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) can significantly accelerate the synthesis of MPPs and improve their purity. nih.gov

The "building block" approach, which utilizes pre-phosphorylated and protected amino acids like Boc-Ser(PO3Me2)-OH, is central to these strategies. vdoc.pub This method is often favored over the "global phosphorylation" approach (where the peptide is assembled first and then phosphorylated) for the synthesis of complex MPPs, as it can offer better yields and purity. vdoc.pub

Table 1: Comparison of Synthetic Strategies for Multi-Phosphorylated Peptides

| Strategy | Description | Advantages | Challenges |

| Building Block Approach | Stepwise incorporation of pre-phosphorylated amino acids (e.g., Boc-Ser(PO3Me2)-OH) during solid-phase peptide synthesis. | Higher purity and yield for complex peptides; precise control over phosphorylation sites. | Steric hindrance and electrostatic repulsion can lower coupling efficiency; risk of β-elimination. nih.gov |

| Global Phosphorylation | Synthesis of the full peptide chain followed by phosphorylation of serine, threonine, or tyrosine residues. | Simpler initial peptide synthesis. | Difficult to achieve site-selectivity; incomplete phosphorylation; potential for side reactions. luxembourg-bio.com |

| Convergent Synthesis | Synthesis of smaller peptide fragments which are then ligated together to form the final multi-phosphorylated peptide. | Can overcome difficulties in synthesizing long, complex sequences. | Requires careful planning of fragment synthesis and ligation chemistry. |

Integration of Boc-Ser(PO3Me2)-OH into Bioorthogonal Chemical Applications

Bioorthogonal chemistry refers to chemical reactions that can occur inside living systems without interfering with native biochemical processes. escholarship.orgnih.gov The integration of protected phosphoserine derivatives into bioorthogonal applications represents a powerful way to probe and manipulate biological systems.

One key application is the development of chemical probes to study protein phosphorylation. By incorporating a bioorthogonally reactive handle, such as an azide (B81097) or an alkyne, into a peptide containing Boc-Ser(PO3Me2)-OH, researchers can create probes that can be used for "click" chemistry reactions. nih.govnd.eduacs.org For example, a phosphopeptide probe containing an azide can be introduced into a cell, where it might interact with a specific protein. Subsequently, a reporter molecule (like a fluorescent dye) attached to an alkyne can be added, which will then "click" onto the azide-containing probe, allowing for visualization and tracking. nih.govnd.eduacs.org This approach is being used to develop tools for cellular imaging and for identifying the targets of specific enzymes. nih.govnd.eduacs.org

Contribution to Phosphoproteomics Research Tools and Methodologies

Phosphoproteomics, the large-scale study of protein phosphorylation, is essential for understanding cell signaling. nih.gov A major challenge in this field is the accurate identification and quantification of phosphorylation sites, often done using mass spectrometry. Synthetic phosphopeptides, created using building blocks like Boc-Ser(PO3Me2)-OH, are invaluable tools in this context.

These synthetic peptides serve as standards for optimizing and validating phosphoproteomic workflows. For example, they can be used to:

Develop and test new phospho-enrichment techniques: Before analyzing complex biological samples, researchers can use synthetic phosphopeptides to test the efficiency and specificity of methods designed to isolate phosphopeptides from a mixture.

Calibrate mass spectrometers: Known quantities of synthetic phosphopeptides can be used to ensure that the instrument is accurately detecting and quantifying phosphorylated species.

Validate findings: When a new phosphorylation site is identified in a biological sample, a synthetic version of that phosphopeptide can be created and analyzed to confirm the mass spectrometry data.

Applications in Probing Kinase and Phosphatase Substrate Specificity and Activity

Kinases are enzymes that add phosphate groups to proteins, while phosphatases remove them. Understanding the substrate specificity of these enzymes—which proteins they target—is crucial for deciphering signaling pathways. Synthetic phosphopeptides and their non-phosphorylated counterparts, made using building blocks like Boc-Ser(PO3Me2)-OH, are essential for these studies. researchgate.net

By creating a library of peptides with systematic variations in the amino acid sequence surrounding a phosphorylation site, researchers can perform kinase or phosphatase assays to determine which sequences are preferred substrates. nih.gov In a typical kinase assay, a set of synthetic peptides is incubated with a specific kinase and a phosphate donor (like ATP). The extent of phosphorylation on each peptide is then measured to determine the kinase's substrate preferences. Conversely, in a phosphatase assay, synthetic phosphopeptides are used as substrates, and the rate of dephosphorylation is measured. researchgate.netnih.gov These experiments provide detailed insights into the molecular determinants of enzyme-substrate recognition and are critical for designing specific inhibitors for therapeutic purposes. nih.gov

Q & A

Q. What is the role of Boc-Ser(PO3ME2)-OH in solid-phase peptide synthesis (SPPS), and how does its structure influence reactivity?

Boc-Ser(PO3ME2)-OH is a protected phosphoserine derivative used to introduce phosphorylated serine residues into peptides. The tert-butyloxycarbonyl (Boc) group protects the amino terminus, while the dimethyl phosphate ester (PO3ME2) protects the phosphate moiety during synthesis. This dual protection prevents undesired side reactions during peptide elongation. The dimethyl group enhances stability under acidic and basic conditions compared to benzyl (Bzl) or other ester protections, making it suitable for stepwise SPPS protocols .

Q. How should researchers handle solubility challenges when working with Boc-Ser(PO3ME2)-OH in peptide synthesis?

Solubility depends on solvent choice:

- Polar aprotic solvents : Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are preferred for coupling reactions due to high solubility.

- Co-solvents : Additives like 1-hydroxybenzotriazole (HOBt) improve solubility in DMF.

- Temperature : Heating to 37°C with sonication can dissolve stubborn precipitates. Post-synthesis, the phosphate ester is deprotected using trimethylsilyl bromide (TMSBr) or hydrogenolysis, depending on downstream applications .

Advanced Research Questions

Q. What experimental strategies can mitigate conflicting phosphorylation efficiency data when using Boc-Ser(PO3ME2)-OH versus other phosphoamino acid analogs?

- Kinetic Analysis : Compare coupling efficiency via HPLC or mass spectrometry to quantify incorporation rates. Boc-Ser(PO3ME2)-OH may exhibit slower coupling due to steric hindrance from the dimethyl phosphate group .

- Deprotection Optimization : Use controlled acidic conditions (e.g., 95% TFA with scavengers) to avoid premature phosphate cleavage, which can skew phosphorylation site analysis .

- Cross-Validation : Pair synthetic peptides with enzymatic phosphorylation assays to confirm functional equivalence .

Q. How can researchers design experiments to assess the stability of Boc-Ser(PO3ME2)-OH under varying synthetic conditions?

- Accelerated Degradation Studies : Expose the compound to extremes of pH (1–13), temperature (4–60°C), and common reagents (e.g., HATU, PyBOP) to identify degradation pathways. Monitor via NMR (for structural integrity) and LC-MS (for byproduct identification) .

- Longitudinal Stability Testing : Store aliquots at –20°C, –80°C, and 4°C, then analyze purity at intervals using reverse-phase HPLC. The dimethyl phosphate ester typically shows >90% stability at –80°C for six months .

Q. What methodologies are recommended for verifying the regioselectivity of Boc-Ser(PO3ME2)-OH incorporation in complex peptide sequences?

- Edman Degradation : Sequentially cleave residues to confirm phosphorylation at the intended serine position.

- Tandem Mass Spectrometry (MS/MS) : Fragment synthetic peptides and analyze phosphate-specific neutral losses (e.g., –98 Da for HPO3) .

- 31P NMR Spectroscopy : Detect chemical shifts (~0–5 ppm for dimethyl phosphate esters) to confirm intact protection during synthesis .

Methodological Considerations

Q. How should researchers address discrepancies in phosphorylation-induced conformational changes observed in peptides synthesized with Boc-Ser(PO3ME2)-OH?

- Circular Dichroism (CD) : Compare secondary structures of phosphorylated vs. non-phosphorylated peptides to identify folding differences.

- Molecular Dynamics (MD) Simulations : Model the phosphorylated peptide’s behavior to predict steric or electrostatic effects from the dimethyl phosphate group.

- Cross-Linking Studies : Use disulfide bridges or photoactivatable probes to stabilize and analyze transient conformations .

Q. What analytical techniques are critical for characterizing Boc-Ser(PO3ME2)-OH and its peptide derivatives?

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight with <5 ppm error.

- Ion-Exchange Chromatography : Separate phosphorylated/non-phosphorylated peptides based on charge differences.

- Phosphoprotein-Specific Stains : Use Pro-Q Diamond dye for SDS-PAGE gels to validate phosphorylation .

Data Contradiction Analysis

Q. How can conflicting data on the bioactivity of peptides containing Boc-Ser(PO3ME2)-OH-derived phosphoserine be resolved?

- Dose-Response Curves : Test synthetic peptides across a concentration range (nM–μM) to identify non-linear effects.

- Orthogonal Assays : Compare results from ELISA (binding affinity), kinase assays (enzymatic activity), and cellular uptake studies (fluorescence tagging).

- Batch Variability Checks : Replicate experiments with independently synthesized peptide batches to rule out synthesis artifacts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.